6-Cyclopropyl-5-methoxypicolinonitrile
Overview
Description
6-Cyclopropyl-5-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a nitrile group attached to the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-methoxypicolinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-5-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-5-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methoxy or nitrile groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Cyclopropyl-5-methoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.
5-Methoxypyridine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile: Contains additional aryl and thiophene groups.
Uniqueness
6-Cyclopropyl-5-methoxypicolinonitrile is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-cyclopropyl-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8(6-11)12-10(9)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
XRBSESVYUYSGNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C#N)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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